AHN 1-055 (hydrochloride)
Overview
Description
AHN 1-055 hydrochloride, also known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a dopamine uptake inhibitor . It binds with high affinity to the dopamine transporter (DAT) . It has been used in research for the development of treatments for cocaine abuse .
Molecular Structure Analysis
The molecular structure of AHN 1-055 hydrochloride consists of a bicyclic tropane ring system with a methoxy group attached to one of the carbons. This methoxy group is further substituted with two 4-fluorophenyl groups .Physical And Chemical Properties Analysis
AHN 1-055 hydrochloride is a solid compound with a molecular weight of 379.87 . Its chemical formula is C21H24ClF2NO . It is soluble in DMSO and water .Relevant Papers One relevant paper is "Investigation of the potential pharmacokinetic and pharmacodynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis" . This study evaluated the pharmacokinetics and dopamine release of AHN 1-055 in the presence of cocaine .
Scientific Research Applications
Application Summary
AHN 1-055 hydrochloride is known to be an inhibitor of the dopamine transporter (DAT) and dopamine uptake . This makes it a potential tool in the study of dopamine-related neurological processes and disorders.
Methods of Application
In one study, AHN 1-055 hydrochloride was administered intravenously to adult male Sprague Dawley rats at a dosage of 5 mg/kg . The compound was likely dissolved in a suitable solvent such as DMSO before administration .
Results and Outcomes
The study found that AHN 1-055 hydrochloride inhibited the uptake of brain dopamine with an IC50 (half maximal inhibitory concentration) of 311.8 ng/ml . The maximum concentration (Cmax) in the plasma was 1.48 mg/L, and the compound had a terminal elimination half-life of 7.69 hours due to a plasma clearance rate of 1.8L/h/kg and a volume of distribution of 18.7 L/kg .
properties
IUPAC Name |
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORVSGDAHWVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha-Bis-(4-fluorophenyl) methoxytropane hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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